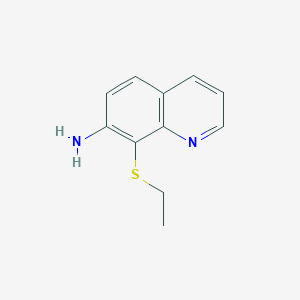

8-(Ethylthio)quinolin-7-amine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

65523-83-3 |

|---|---|

Molekularformel |

C11H12N2S |

Molekulargewicht |

204.29 g/mol |

IUPAC-Name |

8-ethylsulfanylquinolin-7-amine |

InChI |

InChI=1S/C11H12N2S/c1-2-14-11-9(12)6-5-8-4-3-7-13-10(8)11/h3-7H,2,12H2,1H3 |

InChI-Schlüssel |

KTFGSRRPOJALLO-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=C(C=CC2=C1N=CC=C2)N |

Herkunft des Produkts |

United States |

Spectroscopic and Advanced Analytical Characterization of Thioether Aminoquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 8-(ethylthio)quinolin-7-amine and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms within the molecule can be determined.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-(ethylthio)-N-(pyridin-2-ylmethyl)ethan-1-amine, the ethylthio group protons exhibit characteristic signals. rsc.org The methylene (B1212753) protons adjacent to the sulfur atom typically appear as a quartet, while the methyl protons present as a triplet. For this compound, the aromatic protons of the quinoline (B57606) ring would display a complex splitting pattern in the aromatic region of the spectrum (typically δ 6.5–8.5 ppm). The amine (NH₂) protons would likely appear as a broad singlet. In a similar quinoline derivative, the NH₂ protons were observed at δ 4.36 ppm. ekb.eg For a substituted quinoline, the H4 proton of the quinoline ring was observed as a doublet at δ 8.69 ppm. ekb.eg

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the ethylthio group would appear in the aliphatic region of the spectrum. For instance, in 2-(ethylthio)-N-(pyridin-2-ylmethyl)ethan-1-amine, the carbon signals were observed at δ 14.90, 25.83, 31.96, 48.35, and 54.96 ppm. rsc.org The quinoline ring carbons would resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the amino and ethylthio substituents. In a related quinoxaline (B1680401) derivative, aromatic carbon signals were observed in the range of δ 123.93 to 154.31 ppm. rsc.org

¹⁹F NMR Spectroscopy: While not directly applicable to this compound, ¹⁹F NMR is a powerful technique for fluorinated analogues. For example, in the characterization of quinoxalin-2-yl trifluoromethanesulfonate, the trifluoromethyl group gives a distinct signal in the ¹⁹F NMR spectrum, with a chemical shift and coupling pattern that can confirm its presence and electronic environment. rsc.org

Interactive Data Table: Representative NMR Data for Related Structures

| Compound | Nucleus | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) / Hz | Assignment | Reference |

| 2-(ethylthio)-N-(pyridin-2-ylmethyl)ethan-1-amine | ¹H | 1.21 | t, J = 4.92 | -SCH₂CH ₃ | rsc.org |

| ¹H | 2.49 | m | -SCH ₂CH₃ | rsc.org | |

| ¹³C | 14.90 | -SCH₂C H₃ | rsc.org | ||

| ¹³C | 25.83 | -SC H₂CH₃ | rsc.org | ||

| Substituted Quinoline | ¹H | 8.69 | d | H4 quinoline | ekb.eg |

| ¹H | 4.36 | s | NH₂ | ekb.eg | |

| 6-methyl-2,3-diphenylquinoxaline | ¹³C | 22.04 - 153.45 | Aromatic & Methyl Carbons | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical mass, HRMS allows for the confirmation of the molecular formula.

For this compound (C₁₁H₁₂N₂S), the expected exact mass can be calculated. An HRMS experiment would aim to measure the mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The close agreement between the measured mass and the calculated mass would provide strong evidence for the assigned molecular formula. For instance, the molecular formula of 7,8-dimethoxyquinolin-4-amine, C₁₁H₁₃N₂O₂, was confirmed by matching its exact mass. Similarly, the molecular weight of the parent compound, 8-aminoquinoline (B160924), is 144.17 g/mol . nih.gov

Interactive Data Table: HRMS Data for Related Aminoquinolines

| Compound | Molecular Formula | Calculated Mass (Da) | Measured Mass (Da) | Ion Type | Reference |

| 8-Aminoquinoline | C₉H₈N₂ | 144.0687 | 144.068748264 | [M] | nih.gov |

| 7-Aminoquinoline (B1265446) | C₉H₈N₂ | 144.0687 | 144.068748264 | [M] | nih.gov |

| 7-Methylquinolin-8-amine | C₁₀H₁₀N₂ | 158.0844 | 158.084398327 | [M] | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. vscht.cz

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The amino (NH₂) group will exhibit characteristic stretching vibrations. Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹. For a related aminoquinoline, NH₂ stretching bands were observed at 3441 and 3306 cm⁻¹. ekb.eg

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. ekb.egdergipark.org.tr

C=C and C=N Stretching: The quinoline ring will have C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ region. dergipark.org.tr

N-H Bending: The NH₂ group also has a characteristic bending (scissoring) vibration, typically around 1650-1580 cm⁻¹. dergipark.org.tr

C-S Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorptions for Related Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretch (primary) | 3500 - 3300 | ekb.eg |

| Amine (N-H) | Bend | 1650 - 1580 | dergipark.org.tr |

| Aromatic C-H | Stretch | 3100 - 3000 | dergipark.org.tr |

| Aliphatic C-H | Stretch | 3000 - 2850 | ekb.eg |

| C=C (Aromatic) | Stretch | 1600 - 1450 | dergipark.org.tr |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. nih.gov This technique allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

Advanced Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. mdpi.com

For this compound, a reversed-phase HPLC method would likely be employed for purity analysis. mdpi.com This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration. By analyzing the chromatogram for the presence of any additional peaks, the purity of the sample can be determined. HPLC can also be used for the preparative purification of the compound. Other chromatographic methods, such as column chromatography using silica (B1680970) gel, are also commonly used for the purification of quinoline derivatives. rsc.org

Electroanalytical and Spectrophotometric Methods for Quantitative Analysis

Electroanalytical and spectrophotometric methods can be developed for the quantitative analysis of this compound.

Spectrophotometric Methods: UV-Visible spectrophotometry can be used for the quantitative determination of compounds that contain a chromophore. The quinoline ring system is a strong chromophore. The concentration of a solution of this compound could be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. For example, various quinoline derivatives exhibit strong absorption in the UV-Vis region. mdpi.com

Electroanalytical Methods: Electrochemical methods, such as voltammetry, can be employed to study the redox properties of this compound and for its quantitative determination. scholarpublishing.org The amino and thioether groups, as well as the quinoline ring system, can be electrochemically active. The oxidation or reduction potential of the compound would be characteristic, and the current measured would be proportional to its concentration. For instance, the electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde have been investigated, showing a strong correlation between the chemical structure and the observed reduction and oxidation potentials. mdpi.com

Reactivity and Further Functionalization of the 8 Ethylthio Quinolin 7 Amine Scaffold

C-H Bond Functionalization of the Quinoline (B57606) Ring

Direct C-H bond functionalization is a powerful and atom-economical strategy for modifying complex organic molecules. mdpi.com In the context of 8-(ethylthio)quinolin-7-amine, the inherent electronic properties of the substituents and the quinoline ring system itself dictate the preferred sites of reaction. The 8-aminoquinoline (B160924) moiety is a well-established directing group in transition-metal-catalyzed C-H activation. nih.govchemrxiv.org This directing effect typically facilitates functionalization at the C7 position. However, in the title compound, this position is already substituted with an amino group.

The presence of the strongly activating amino group at C7 and the ethylthio group at C8 significantly influences the electronic distribution of the quinoline ring. These electron-donating groups enhance the nucleophilicity of the carbocyclic ring, particularly at the C5 position. For instance, in related 8-aminoquinoline amides, copper-catalyzed bromination has been shown to occur selectively at the C5 position. beilstein-journals.org It is therefore plausible that C-H functionalization reactions, such as arylation or alkylation, on this compound would also favor the C5 position.

While the 8-amino group can direct functionalization, the presence of substituents on the quinoline ring can also influence the regioselectivity. For example, a methoxy (B1213986) group at the C6 position in an 8-aminoquinoline derivative directed bromination to the C5 position. beilstein-journals.org Conversely, in some cases of sulfonylation of 5-methoxy-substituted 8-aminoquinolines, the reaction occurred at the less favored C7 position. mdpi.com These examples highlight the complex interplay of electronic and steric factors in determining the outcome of C-H functionalization reactions.

| Reaction Type | Typical Position of Functionalization on 8-Aminoquinoline Derivatives | Plausible Position on this compound | Reference Example |

| Halogenation | C5 or C7 | C5 | Copper-catalyzed C5-bromination of 8-aminoquinoline amides. beilstein-journals.org |

| Arylation | C7 (directed by 8-amino group) | C5 (activated by both amino and thioether groups) | Palladium-catalyzed arylation of benzylic C-H bonds directed by 8-aminoquinoline. snnu.edu.cn |

| Alkenylation | C7 (directed by 8-amino group) | C5 | Rhodium-catalyzed C7 alkenylation of 8-aminoquinolines. mdpi.com |

| Sulfonylation | C5 or C7 | C5 | Copper-catalyzed C5 sulfonylation of quinolines with arylsulfonyl chlorides. mdpi.com |

Transformations of the Amino Group (e.g., Diazotization, Acylation, Alkylation)

The primary amino group at the C7 position is a versatile functional handle for a wide range of chemical transformations.

Diazotization: Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org These diazonium salts are valuable intermediates that can be subsequently transformed into a variety of functional groups through Sandmeyer-type reactions. acs.org For instance, diazotization of 8-aminoquinolines has been reported to yield diazonium salts that can undergo further reactions. sci-hub.ru It is expected that the amino group of this compound would readily undergo diazotization, providing a pathway to introduce halides, cyano, hydroxyl, and other groups at the C7 position. However, the stability of diazonium salts can be a concern, and they are often used immediately after generation. acs.org

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce specific functionalities. For example, 8-quinolinamines have been condensed with N-α-butoxycarbonyl (Boc)-protected amino acids in the presence of a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) to form amide conjugates. acs.orgacs.org

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, modifying the electronic and steric properties of the molecule.

| Transformation | Reagents | Expected Product |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 8-(Ethylthio)quinolin-7-diazonium chloride |

| Acylation | Acetyl chloride, pyridine (B92270) | N-(8-(Ethylthio)quinolin-7-yl)acetamide |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl-8-(ethylthio)quinolin-7-amine |

Modifications and Reactions Involving the Thioether Linkage (e.g., Oxidation to Sulfoxides/Sulfones, Nucleophilic Displacements)

The thioether linkage at the C8 position offers another site for chemical modification, primarily through oxidation or cleavage.

Oxidation: Thioethers can be selectively oxidized to sulfoxides and further to sulfones using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like sodium periodate (B1199274) or a single equivalent of hydrogen peroxide typically yield sulfoxides, while stronger oxidants like excess hydrogen peroxide or potassium permanganate (B83412) lead to the corresponding sulfone. The oxidation of thioethers attached to a quinoline ring has been documented. nih.gov Gold-catalyzed oxidative reactions of thioalkynes with quinoline N-oxides have also been studied, indicating the reactivity of the thioether moiety in the presence of specific catalytic systems. nih.govresearchgate.netacs.org The resulting sulfoxides and sulfones have different electronic and steric properties compared to the parent thioether, which can be useful for modulating the biological activity or physical properties of the molecule.

Nucleophilic Displacements: While the aryl-sulfur bond is generally stable, under certain conditions, particularly with activation, it can undergo nucleophilic displacement. However, this is a less common transformation for simple aryl thioethers compared to oxidation.

| Reaction | Reagents | Product | Notes |

| Oxidation to Sulfoxide | NaIO₄ or 1 eq. H₂O₂ | 8-(Ethylsulfinyl)quinolin-7-amine | Mild oxidation. |

| Oxidation to Sulfone | 2+ eq. H₂O₂, m-CPBA, or KMnO₄ | 8-(Ethylsulfonyl)quinolin-7-amine | Stronger oxidation. nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on Substituted Quinolines

The reactivity of the quinoline nucleus towards electrophilic and nucleophilic aromatic substitution is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the presence of the powerful electron-donating amino group at C7 and the electron-donating ethylthio group at C8 makes the carbocyclic ring of this compound highly activated towards electrophilic attack. The directing effect of these groups would strongly favor substitution at the C5 position. This is consistent with observations in similar systems where electrophilic substitution on quinolines with electron-releasing groups on the benzene ring occurs preferentially on that ring. iust.ac.ir For example, nitration or halogenation would be expected to yield the 5-substituted product.

Cycloaddition and Annulation Reactions Utilizing the Functionalized Quinoline Nucleus

The quinoline scaffold can participate in cycloaddition and annulation reactions to construct more complex polycyclic systems.

Cycloaddition Reactions: The quinoline ring can act as a diene or a dienophile in Diels-Alder reactions, although this reactivity is not as common as in simpler aromatic systems. More relevant are [4+2] cycloaddition reactions for the synthesis of functionalized quinolines themselves. organic-chemistry.orgacs.orgresearchgate.netnih.gov For a pre-formed system like this compound, cycloaddition reactions might be envisioned that involve the functional groups. For instance, if the amino group were converted to an azide (B81097) via diazotization, it could undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a triazole ring fused or appended to the quinoline core. researchgate.net

Coordination Chemistry and Supramolecular Assembly of Thioether Aminoquinoline Ligands

Quinoline (B57606) Derivatives as Ligands in Metal Coordination Complexes

Quinoline and its derivatives are highly valued as ligands in coordination chemistry due to their versatile binding capabilities. The fundamental coordinating site is the nitrogen atom of the pyridine (B92270) ring, which acts as a Lewis base, readily donating its lone pair of electrons to a metal center. The aromatic nature of the quinoline system also allows it to participate in π-π stacking interactions, which can be crucial in the formation of supramolecular assemblies. researchgate.netmdpi.com

The true versatility of quinoline-based ligands, however, emerges from the introduction of substituent groups at various positions on the ring system. These functional groups can act as additional donor sites, transforming the parent monodentate quinoline into a multidentate chelating agent. For instance, the placement of a hydroxyl group at the 8-position, as in 8-hydroxyquinoline (B1678124) (oxine), creates a powerful bidentate chelator where the hydroxyl oxygen and the quinoline nitrogen bind to a metal ion, forming a stable five-membered ring. mdpi.comscispace.comnih.gov This chelating ability makes 8-hydroxyquinoline and its derivatives excellent reagents for analytical chemistry and has led to their investigation for various medicinal applications. scispace.comnih.govnih.gov

| Quinoline Derivative | Typical Donor Atoms | Common Chelate Ring Size | Key Feature |

| Quinoline | N(quinoline) | N/A (Monodentate) | Basic heterocyclic nitrogen donor. |

| 8-Hydroxyquinoline | N(quinoline), O(hydroxyl) | 5-membered | Forms highly stable complexes with a wide range of metal ions. scispace.comnih.gov |

| 8-Aminoquinoline (B160924) | N(quinoline), N(amino) | 5-membered | Acts as an effective bidentate N,N-donor ligand. nih.govrsc.org |

| 2,6-bis(8-quinolinylthiomethyl)pyridine | N(quinoline)x2, S(thioether)x2, N(pyridine) | Multiple | Pentadentate ligand forming multi-ring chelate systems. core.ac.uk |

Chelation Behavior of 8-Aminoquinoline and Thioether Substituents with Transition Metals

The chelation behavior of a ligand is determined by the type and relative positions of its donor atoms. In the context of the hypothetical ligand 8-(Ethylthio)quinolin-7-amine , we can infer its coordination properties by examining the well-established behaviors of its constituent functional groups: the 8-aminoquinoline motif and thioether substituents.

8-Aminoquinoline is a classic bidentate ligand, where the amino group at the C8 position and the quinoline nitrogen (N1) form a stable five-membered chelate ring upon coordination to a metal ion. nih.govsioc-journal.cn This N,N-chelation is a recurring theme in coordination chemistry and is known to form stable complexes with numerous transition metals. rsc.org

Thioether groups (-S-R) are also effective donors, particularly towards soft and borderline metal ions such as Cu(II), Co(II), Zn(II), Pd(II), and Ag(I). core.ac.ukacs.org The sulfur atom, being a soft Lewis base, prefers to bond with soft Lewis acidic metals. The coordination chemistry of macrocyclic thioethers and other thioether-containing ligands has been extensively studied, revealing their ability to stabilize various oxidation states and influence the redox potentials of metal centers. researchgate.net

In This compound , the potential donor sites are the quinoline nitrogen (N1), the amino nitrogen at C7, and the thioether sulfur at C8. The vicinal (adjacent) placement of the amino and ethylthio groups at the C7 and C8 positions, respectively, is critical. This arrangement allows for the formation of a five-membered chelate ring involving the C7-amino nitrogen and the C8-thioether sulfur. This would create a bidentate N,S-donor system.

Therefore, This compound could exhibit multiple coordination modes:

Bidentate (N,S) Chelation: Using the amino nitrogen (C7) and the thioether sulfur (C8) to form a five-membered ring. In this mode, the quinoline nitrogen might remain uncoordinated or bind to a second metal center, acting as a bridging ligand.

Tridentate (N,N,S) Chelation: Utilizing the quinoline nitrogen (N1), the amino nitrogen (C7), and the thioether sulfur (C8). This mode would involve the formation of two fused chelate rings—a six-membered ring (N1-C8-C7-N7) and a five-membered ring (N7-C7-C8-S8)—which is sterically unlikely. A more probable tridentate coordination would involve the N(quinoline), N(amino), and S(thioether) atoms binding to a single metal center in a facial or meridional arrangement without forming a second ring involving the quinoline nitrogen.

The specific mode of coordination would depend on the geometric preferences of the metal ion, the steric bulk of the ligand, and the reaction conditions. The combination of a hard amine donor and a soft thioether donor makes this ligand an interesting candidate for complexing with a range of transition metals. researchgate.net

| Donor Group | HSAB Classification | Preferred Metal Ions | Typical Role in Chelation |

| Amino (-NH₂) | Hard Base | Hard/Borderline Acids (e.g., Cr³⁺, Fe³⁺, Co²⁺, Cu²⁺) | Forms stable N,N or N,O chelate rings. mdpi.com |

| Thioether (-SR) | Soft Base | Soft/Borderline Acids (e.g., Cu⁺, Ag⁺, Pd²⁺, Cd²⁺) | Stabilizes lower oxidation states; flexible coordination. core.ac.ukacs.org |

| Quinoline Nitrogen | Borderline Base | Borderline Acids (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) | Acts as a primary N-donor site in many chelates. nih.gov |

Design Principles for Metal-Ligand Complexes with Defined Geometries and Stoichiometries

The rational design of metal-ligand complexes with predictable structures is a fundamental goal in supramolecular and coordination chemistry. Achieving specific geometries (e.g., octahedral, square planar, tetrahedral) and stoichiometries (the ratio of metal to ligand) relies on the interplay between the properties of the metal ion and the ligand.

Metal Ion Preference: Every transition metal ion has an intrinsic preference for a certain coordination number and geometry, largely dictated by its d-electron configuration and size. For example, d⁸ ions like Pd(II) and Pt(II) strongly favor a 4-coordinate square planar geometry, while d¹⁰ ions like Zn(II) and Cd(II) typically form 4-coordinate tetrahedral complexes. core.ac.ukaut.ac.nz Cr(III) and Co(III) are almost exclusively found in 6-coordinate octahedral environments. mdpi.com

Ligand Constraints: The ligand's structure imposes critical constraints on the final complex. Key ligand properties include:

Denticity: The number of donor atoms a single ligand uses to bind to the metal. Bidentate (two donors) and tridentate (three donors) ligands are common building blocks.

Bite Angle: The angle between the two bonds from the donor atoms of a chelating ligand to the metal center. This angle must be compatible with the ideal bond angles of the metal's preferred geometry.

Steric Hindrance: Bulky substituents on the ligand can prevent the assembly of a large number of ligands around a metal center, thus influencing the coordination number and stoichiometry.

Rigidity and Flexibility: Rigid ligands offer more predictable control over the final structure, while flexible ligands can adapt to the geometric preferences of different metal ions.

Supramolecular Interactions: Beyond direct coordination bonds, non-covalent forces play a vital role in assembling larger architectures. For ligands based on the quinoline framework, π-π stacking interactions between the aromatic rings are a significant driving force for the self-assembly of dimers or extended one-, two-, or three-dimensional networks. mdpi.com

| Metal Ion Example | Typical Geometry | Ligand Design Strategy | Resulting Complex Type |

| Cu(II) | Distorted Octahedral / Square Pyramidal | Pentadentate ligand with flexible backbone | Mononuclear 1:1 complex [Cu(L)]²⁺ core.ac.uk |

| Pd(II) | Square Planar | Tetradentate ligand with N₃Cl donors | Mononuclear 1:1 complex [Pd(L)Cl]⁺ aut.ac.nz |

| Zn(II) | Tetrahedral | Two bidentate ligands | Mononuclear 1:2 complex [Zn(L)₂]²⁺ |

| Cr(III) | Octahedral | Three bidentate ligands (e.g., 8-hydroxyquinolinate) | Mononuclear 1:3 complex [Cr(L)₃] mdpi.com |

| Co(II) | Tetrahedral / Octahedral | Ligand capable of bridging two metal centers | Binuclear complex [Co₂(L)Cl₄] core.ac.uk |

General Principles of Catalytic Applications of Quinoline-Based Complexes

Transition metal complexes incorporating quinoline-based ligands are widely employed as catalysts in organic synthesis. The quinoline moiety serves not just as a robust anchor for the metal but also as a tunable electronic and steric element that can profoundly influence catalytic activity and selectivity.

Modulation of Electronic Properties: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring can alter the electron density at the metal center. This, in turn, affects the metal's ability to participate in key catalytic steps such as oxidative addition, reductive elimination, and substrate binding. For instance, in C-H activation reactions, the electronic nature of the ligand system can be critical for achieving high efficiency and regioselectivity. nih.gov

Asymmetric Catalysis: A major application of quinoline-based ligands is in asymmetric catalysis, where chiral versions of the ligands are used to produce enantiomerically pure products. By attaching a chiral auxiliary to the quinoline scaffold, or by creating a ligand that is inherently chiral, catalysts can be designed that create a chiral environment around the metal's active site. This has been successfully applied to reactions like the asymmetric hydrogenation of olefins and quinolines, where transition metal complexes with chiral amino acid or diamine-derived ligands achieve high enantioselectivity. mdpi.com

Directing Group Functionality: In many C-H functionalization reactions, the 8-aminoquinoline group is used as a bidentate directing group. It coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond on the substrate, enabling selective activation and functionalization at a site that would otherwise be unreactive. rsc.org This strategy has been used for a wide range of transformations, including alkylations, arylations, and halogenations. rsc.orgnih.gov

The versatility of the quinoline framework allows for the development of catalysts for a broad spectrum of chemical reactions, from polymerization to fine chemical synthesis. researchgate.netmdpi.comgoogle.com

| Catalytic Reaction | Role of Quinoline Ligand | Metal Example | Key Principle |

| Asymmetric Hydrogenation | Chiral scaffold | Ru, Ir, Rh | Creates a chiral pocket to control the stereochemical outcome of H₂ addition. mdpi.com |

| C-H Functionalization | Directing group | Pd, Rh, Co, Cu | The N,N-chelating moiety positions the catalyst for site-selective bond activation. rsc.orgnih.gov |

| Cross-Coupling Reactions | Stabilizing ligand | Pd | The ligand stabilizes the active catalytic species and influences the rates of oxidative addition and reductive elimination. |

| Olefin Polymerization | Ancillary ligand | Ti, Zr, Hf | Steric and electronic properties of the ligand control polymer molecular weight, branching, and thermal stability. researchgate.net |

Rational Design and Structural Optimization of Quinoline Based Molecules

The Privileged Scaffold Concept in Chemical Biology and Advanced Molecular Design

The quinoline (B57606) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.combohrium.comresearchgate.net This concept describes a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a broad range of biological activities. eurekaselect.comresearchgate.net The versatility of the quinoline scaffold stems from its heterocyclic aromatic structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.goveurekaselect.com This arrangement provides a unique combination of hydrophobicity, aromaticity, and hydrogen bonding capability, allowing for diverse interactions with biological macromolecules.

The synthetic tractability of the quinoline core further enhances its privileged status, enabling the generation of large libraries of structurally diverse derivatives through various substitution patterns. nih.goveurekaselect.com This adaptability has been exploited in the development of numerous therapeutic agents. bohrium.com The continued interest in quinoline-based compounds underscores their importance as a foundational structure for designing new molecules with specific functionalities. eurekaselect.comresearchgate.net

Structure-Property Relationship (SPR) Investigations for Thioether Aminoquinoline Derivatives

Understanding the relationship between a molecule's structure and its physicochemical properties is fundamental to rational design. For thioether aminoquinoline derivatives, such as 8-(ethylthio)quinolin-7-amine, even minor structural modifications can significantly impact their characteristics. bohrium.commdpi.com

Systematic studies on related aminoquinoline series have revealed key insights into these structure-property relationships (SPR). For instance, the position of substituents on the quinoline ring has a profound effect on the molecule's electronic properties and basicity (pKa). nih.gov In a series of 4-aminoquinolines, the introduction of electron-withdrawing groups at the 7-position was found to lower the pKa of both the quinoline ring nitrogen and the side-chain amino group. nih.gov This, in turn, influences the molecule's distribution and accumulation in different pH environments. nih.gov

Strategies for Modulating Intermolecular Interactions

The ability of a molecule to interact with its intended target is governed by a complex interplay of intermolecular forces. Rational drug design aims to optimize these interactions to achieve high affinity and selectivity. For quinoline derivatives, several strategies can be employed to modulate these binding principles.

The planar aromatic structure of the quinoline core facilitates π-π stacking interactions with aromatic residues in a binding pocket. scbt.com The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while amino and other functional groups can serve as hydrogen bond donors or acceptors. mdpi.com Introducing or modifying substituents allows for the fine-tuning of these interactions. For example, adding a hydroxyl group can introduce a new hydrogen bonding opportunity. mdpi.com

The ethylthio group in this compound can participate in hydrophobic interactions and potentially form non-conventional hydrogen bonds. The strategic placement of functional groups can also influence the molecule's conformational flexibility, which can be critical for achieving an optimal binding pose. chemmethod.com Understanding these ligand-target binding principles is essential for designing molecules with improved interaction profiles.

Computational Design Frameworks

Computational methods have become indispensable in the rational design of new molecules, offering a time- and resource-efficient means to explore vast chemical spaces. nih.govmdpi.com Molecular docking and virtual screening are two powerful computational frameworks used in this context.

Molecular Docking Methodologies for Interaction Analysis: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of drug design, it is used to predict the binding mode and affinity of a ligand (e.g., a quinoline derivative) within the active site of a target protein. nih.govresearchgate.net The process involves generating a variety of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the binding site. mdpi.com This allows researchers to visualize and analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. chemmethod.com

Virtual Screening for Lead Identification: Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govtandfonline.com This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structures of known active compounds. mdpi.com By computationally filtering vast numbers of compounds, virtual screening can significantly narrow down the candidates for experimental testing, thereby accelerating the discovery of new lead compounds. nih.govd-nb.infonih.gov Quinoline-based libraries are frequently used in virtual screening campaigns due to the scaffold's proven therapeutic potential. nih.govtandfonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-(Ethylthio)quinolin-7-amine, and how can reaction conditions be optimized?

- Methodology :

- Begin with a Mannich reaction using 8-hydroxyquinoline derivatives, as described for analogous 7-substituted quinolines. Ethanol or dichloromethane (DCM) is typically used as a solvent under reflux conditions. Triethylamine (TEA) is added to facilitate deprotonation, and paraformaldehyde serves as the formaldehyde source .

- For thioether functionalization, introduce ethylthio groups via nucleophilic substitution or coupling reactions. Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) .

- Optimize yields by adjusting stoichiometry (e.g., 1.2 mmol aldehyde per 1 mmol quinoline) and reaction time (e.g., 12–48 hours under reflux) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- Use ¹H-NMR and ¹³C-NMR to confirm the presence of ethylthio (–SCH₂CH₃) and amine (–NH₂) groups. Compare chemical shifts with analogous quinoline derivatives (e.g., quinolin-7-amine at δ ~6.8–7.5 ppm for aromatic protons) .

- Perform high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks). Ensure purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Classify the compound under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

- Refer to IATA-DGR guidelines for transport and disposal. No ecological toxicity data exists, so treat as hazardous waste via incineration .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?

- Methodology :

- Cross-validation : Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out impurities or degradation .

- Use 2D-NMR techniques (e.g., COSY, HSQC) to assign ambiguous peaks. Compare with computational models (DFT-based chemical shift predictions) .

- If MS data conflicts with expected molecular ions, check for adduct formation (e.g., Na⁺/K⁺) or solvent interference. Use ESI-MS in positive/negative ion modes for confirmation .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature?

- Methodology :

- Conduct accelerated stability studies :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC at intervals (0, 7, 14 days). Calculate half-life (t₁/₂) using first-order kinetics .

- Identify degradation products via LC-MS/MS and propose mechanisms (e.g., hydrolysis of the ethylthio group or amine oxidation) .

Q. How can researchers design experiments to probe the bioactivity of this compound against neuronal targets?

- Methodology :

- In vitro assays : Use SH-SY5Y neuronal cells to assess cytotoxicity (MTT assay) and IC₅₀ values. Compare with structurally similar inhibitors (e.g., 2-aminoquinoline derivatives) .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl, morpholino) and evaluate potency. Use molecular docking to predict binding interactions with FLT3 or similar kinases .

Data Analysis and Reporting

Q. How should researchers address incomplete or conflicting toxicity data in publications?

- Methodology :

- Clearly state limitations (e.g., "No ecotoxicological data available; handle per precautionary principle") .

- Propose in silico models (e.g., ECOSAR, TEST) to estimate acute toxicity and biodegradability. Validate predictions with limited in vitro assays (e.g., Microtox®) .

Q. What frameworks are recommended for critical discussion of synthetic yields and reproducibility?

- Methodology :

- Use Franklin Standards : Compare experimental yields with theoretical calculations, discuss side reactions (e.g., byproduct formation in Mannich reactions), and propose optimizations (e.g., catalyst screening) .

- Adhere to IUPAC guidelines for reporting reproducibility: Include triplicate experiments, standard deviations, and outlier analysis in supplementary data .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.